2-Amino-4-methylpyridine-d6

Descripción general

Descripción

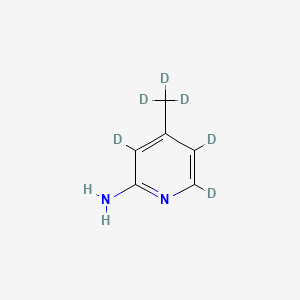

2-Amino-4-methylpyridine-d6 is a deuterated derivative of 2-Amino-4-methylpyridine, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in research applications due to its unique isotopic labeling, which aids in various spectroscopic studies. The molecular formula of this compound is C6H2D6N2, and it has a molecular weight of 114.18 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylpyridine-d6 typically involves the deuteration of 2-Amino-4-methylpyridine. This process can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the exchange of hydrogen with deuterium. The product is then purified through crystallization or distillation to achieve the desired isotopic purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-methylpyridine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Various amine derivatives.

Substitution: Substituted pyridine derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Inhibition of Enzymes

2-Amino-4-methylpyridine-d6 has been identified as a potent inhibitor of inducible nitric oxide synthase (NOS II), an enzyme involved in inflammatory responses. In vitro studies demonstrated that this compound inhibits NOS II activity with an IC50 value of 6 nM, showcasing its potential in managing conditions associated with excessive nitric oxide production, such as sepsis and neuroinflammation . Additionally, it has shown promise as an acetylcholinesterase inhibitor, which is relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's disease .

1.2. Development of Anti-Alzheimer Agents

Research has highlighted the role of 2-amino-4-methylpyridine derivatives in developing novel inhibitors targeting cholinesterases, specifically acetylcholinesterase and butyrylcholinesterase. These inhibitors are crucial for treating Alzheimer's disease due to their ability to enhance cholinergic neurotransmission . The structural modifications of this compound have led to the synthesis of various derivatives with improved efficacy against these enzymes.

Organic Synthesis

2.1. Isotopic Labeling

The unique properties of deuterated compounds like this compound make them ideal for isotopic labeling in organic synthesis. This application is particularly beneficial in tracking reaction mechanisms and studying metabolic pathways in biological systems. The presence of deuterium allows researchers to differentiate between hydrogen and deuterium during spectroscopic analysis, providing insights into molecular interactions and reaction dynamics.

2.2. Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various nitrogen-containing heterocycles, which are essential in medicinal chemistry. For example, studies have reported the generation of aryl-substituted 2-aminopyridine derivatives through innovative synthetic strategies involving this compound . These derivatives exhibit a range of biological activities, including anti-inflammatory and anticancer properties.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Amino-4-methylpyridine-d6 involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses. The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can reduce the production of nitric oxide, thereby modulating inflammatory processes .

Comparación Con Compuestos Similares

- 2-Amino-3-methylpyridine

- 2-Amino-5-methylpyridine

- 2-Amino-6-methylpyridine

Comparison: 2-Amino-4-methylpyridine-d6 is unique due to its deuterated nature, which provides distinct advantages in spectroscopic studies. Compared to its non-deuterated counterparts, it offers enhanced stability and reduced reactivity, making it a valuable tool in research applications. The presence of deuterium atoms also allows for more precise tracing in metabolic studies .

Actividad Biológica

2-Amino-4-methylpyridine-d6 is a deuterated derivative of 2-amino-4-methylpyridine, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

- Molecular Formula : C6H8N2 (for the non-deuterated form)

- Molecular Weight : Approximately 114.18 g/mol

- Structure : Characterized by a pyridine ring substituted with an amino group at the 2-position and a methyl group at the 4-position.

Inhibition of Nitric Oxide Synthase (NOS)

One of the most significant biological activities of this compound is its role as a potent inhibitor of inducible nitric oxide synthase (iNOS). Research indicates that:

- In vitro Studies : The compound inhibited NOS II activity in mouse RAW 264.7 cells with an IC50 of 6 nM, demonstrating competitive inhibition with respect to arginine . It was less potent against human recombinant NOS II (IC50 = 40 nM) and even less so against NOS I and NOS III (IC50 = 100 nM) .

- In vivo Studies : When administered intravenously in conscious rats, it inhibited the rise in plasma nitrate induced by lipopolysaccharide (LPS) injection with an ID50 of 0.009 mg/kg/min . This selectivity for NOS II over other isoforms highlights its potential therapeutic applications in conditions characterized by excessive nitric oxide production.

Analgesic Properties

The compound has been investigated for its analgesic properties. Studies suggest that its ability to inhibit iNOS may contribute to reduced pain and inflammation, making it a candidate for pain management therapies.

Coordination Chemistry

This compound also serves as a ligand in coordination chemistry, forming complexes with metals such as Cu(II), Ag(I), and Co(II). These complexes have shown potential applications in:

- Antibacterial and Antioxidant Activities : The metal complexes exhibit biological activities that could be harnessed for therapeutic purposes.

- Supramolecular Architectures : Its versatility as a building block in organic synthesis allows for the development of novel materials with specific functions.

Study on Nitric Oxide Production

In a study involving RAW 264.7 macrophages, the addition of this compound reduced nitrite production in a dose-dependent manner when introduced alongside LPS and interferon-gamma. This supports the hypothesis that the compound effectively decreases NO production by inhibiting NOS II activity without affecting enzyme induction .

Biodistribution Studies

Biodistribution studies conducted on C57BL/6 mice demonstrated that the compound could effectively inhibit iNOS expression induced by LPS treatment. This highlights its potential utility in studying inflammatory responses in vivo .

Summary Table of Biological Activity

| Biological Activity | IC50/ID50 Values | Notes |

|---|---|---|

| Inhibition of iNOS (in vitro) | IC50 = 6 nM (murine), 40 nM (human) | Competitive inhibition with respect to arginine |

| Inhibition of iNOS (in vivo) | ID50 = 0.009 mg/kg/min | High selectivity for NOS II |

| Analgesic Effects | Not quantified | Potential for pain management |

| Coordination Chemistry | Varies with metal | Applications in antibacterial and antioxidant fields |

Propiedades

IUPAC Name |

3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGLBZRQYOWNA-RLTMCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676239 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916979-09-4 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.